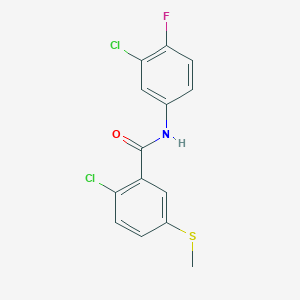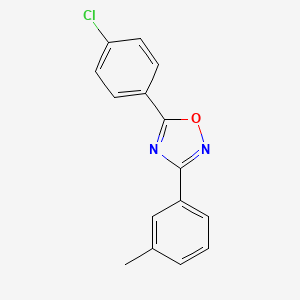![molecular formula C18H21N3O3 B5753328 2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzylpiperazine moiety attached to a nitrophenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with benzylpiperazine in the presence of a suitable catalyst. One common method is the reductive amination of 4-nitrophenol with benzylpiperazine using sodium cyanoborohydride as the reducing agent in methanol . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Aminophenol derivatives.
Substitution: Alkylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. The benzylpiperazine moiety can interact with receptors in the central nervous system, while the nitrophenol group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(substituted)-piperazin-1-yl)cinnolines
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the presence of both a benzylpiperazine and a nitrophenol group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-7-6-17(21(23)24)12-16(18)14-20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADFGHDMWWOMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B5753251.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5753282.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![1-ETHYL-4-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![N-[2-(hydroxymethyl)phenyl]naphthalene-2-sulfonamide](/img/structure/B5753307.png)

![2-ethoxy-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B5753324.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B5753340.png)
